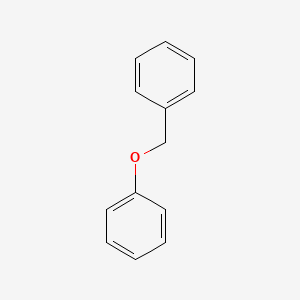

Benzyl phenyl ether

Description

BenchChem offers high-quality Benzyl phenyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl phenyl ether including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

phenoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTNYLSAWDQNEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870813 | |

| Record name | Benzyloxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946-80-5, 31324-44-4 | |

| Record name | Benzyl phenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000946805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenoxytoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031324444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl phenyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyloxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl Phenyl Ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL PHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BUE863N0L8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GC-MS Fragmentation Pattern of Benzyl Phenyl Ether: A Mechanistic Analysis

Topic: GC-MS Fragmentation Pattern of Benzyl Phenyl Ether Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzyl phenyl ether (BPE,

Chemical Properties & Experimental Context

Before interpreting the mass spectrum, it is essential to establish the structural constraints that dictate fragmentation.

| Property | Value | Relevance to MS |

| Molecular Formula | Defines the Molecular Ion ( | |

| Molecular Weight | 184.23 Da | Base peak for calibration; |

| Bond Dissociation | The | |

| Ionization Energy | ~70 eV (Standard) | Sufficient excess energy to induce extensive rearrangement (Tropylium). |

Experimental Protocol: GC-MS Acquisition

To replicate the fragmentation patterns described below, the following acquisition parameters are recommended. These conditions ensure a balance between molecular ion preservation and diagnostic fragment generation.

-

Inlet Temperature: 250°C (Prevents thermal degradation prior to ionization).

-

Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Ion Source: Electron Ionization (EI) at 70 eV.[1]

-

Source Temperature: 230°C.

-

Scan Range: m/z 35 – 300.

Fragmentation Mechanism Analysis

The mass spectrum of benzyl phenyl ether is characterized by a "picket fence" of aromatic clusters, but the mechanistic story is driven by the competition between the benzyl and phenyl groups for the positive charge.

The Molecular Ion ( , m/z 184)

Upon electron impact, an electron is removed from the lone pair of the ether oxygen, forming the radical cation

-

Observation: The peak at m/z 184 is distinct but rarely the base peak.

-

Stability: While the aromatic rings provide charge delocalization, the ether linkage is labile. The molecular ion rapidly undergoes unimolecular decomposition.

The Dominant Pathway: Benzylic Cleavage (Formation of m/z 91)

The base peak in the spectrum is almost invariably m/z 91 . This is not a simple benzyl cation (

- -Cleavage: The bond between the benzylic carbon and the ether oxygen breaks homolytically.

-

Charge Retention: The ionization potential of the benzyl radical (7.2 eV) is lower than that of the phenoxy radical (~8.5 eV). Therefore, the positive charge resides on the benzyl fragment, while the phenoxy group leaves as a neutral radical (

). -

Rearrangement: The nascent benzyl cation (

) instantly rearranges into the seven-membered, aromatic tropylium ion (

Secondary Fragmentation: Tropylium Decomposition (m/z 65 & 39)

The tropylium ion (m/z 91) possesses sufficient internal energy to fragment further, creating a characteristic "aromatic decay series":

-

m/z 91

m/z 65: The tropylium ring contracts, expelling a neutral acetylene molecule ( -

m/z 65

m/z 39: The cyclopentadienyl cation loses another acetylene unit to form the cyclopropenyl cation (

The Minor Pathway: Phenyl Cation (m/z 77)

A smaller but diagnostic peak appears at m/z 77 (

-

Origin: This ion arises from the phenyl ring attached directly to the oxygen. While charge retention favors the benzyl side, a fraction of the ionization events result in the charge staying on the phenyl ring (or subsequent fragmentation of the phenoxy radical if formed as an ion).

-

Significance: The presence of m/z 77 confirms the phenyl ether moiety. If the molecule were dibenzyl ether, m/z 77 would be significantly less intense relative to m/z 91.

Visualization of Fragmentation Pathways[1][2][4][5]

The following diagram illustrates the causal relationships between the parent molecule and its primary fragments.

Figure 1: Mechanistic fragmentation tree of benzyl phenyl ether under 70 eV electron ionization.

Summary of Diagnostic Ions

Use this table to validate experimental data against the theoretical model.

| m/z | Ion Identity | Formula | Relative Abundance (Typical) | Mechanistic Origin |

| 184 | Molecular Ion | 15 - 30% | Intact radical cation. | |

| 91 | Tropylium | 100% (Base) | Benzylic cleavage + rearrangement. | |

| 77 | Phenyl | 10 - 20% | Cleavage of the phenyl-oxygen bond. | |

| 65 | Cyclopentadienyl | 10 - 15% | Loss of | |

| 39 | Cyclopropenyl | 5 - 10% | Loss of |

Interpretation & Troubleshooting

-

Isomer Differentiation: Benzyl phenyl ether (m/z 184) must be distinguished from benzyl phenols (e.g., 2-benzylphenol). While both show m/z 184 and 91, benzyl phenols often exhibit a stronger m/z 165 or m/z 166 peak due to water loss (

), which is chemically impossible for the ether without complex rearrangement. -

Inlet Issues: If the m/z 184 peak is absent, check the inlet temperature. Thermal decomposition of ethers can occur above 300°C, artificially enhancing the m/z 91 signal.

References

-

NIST Mass Spectrometry Data Center. Benzyl Phenyl Ether Mass Spectrum. National Institute of Standards and Technology.[3] Available at: [Link]

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text validating Tropylium rearrangement mechanisms).

-

Ward, R. S., Cooks, R. G., & Williams, D. H. (1969).[4][5] Substituent effects in mass spectrometry.[4][5][6] Mass spectra of substituted phenyl benzyl ethers. Journal of the American Chemical Society. Available at: [Link]

Sources

Infrared Spectroscopy Analysis of Benzyl Phenyl Ether: A Technical Guide

Executive Summary & Structural Context[1][2][3]

Benzyl phenyl ether (BPE) serves as a critical structural motif in two distinct but overlapping fields: lignin valorization and medicinal chemistry.[1][2] In lignin research, BPE acts as the primary model compound for the

This guide provides a rigorous protocol for the infrared (IR) characterization of BPE.[1][2] Unlike generic spectral libraries, we focus here on the causality of vibrational modes—specifically distinguishing between the aromatic-oxygen (

Molecular Dynamics & Vibrational Logic

The BPE molecule (

Figure 1: Vibrational logic flow illustrating why the asymmetric ether linkage results in two distinct frequency domains for C-O stretching.

Experimental Protocol: ATR-FTIR

While historical data often relies on KBr pellets or

Instrumentation & Settings[3]

-

Instrument: FTIR Spectrometer with Diamond or ZnSe ATR crystal.

-

Detector: DTGS (Deuterated Triglycine Sulfate) for standard analysis; MCT (Mercury Cadmium Telluride) for high-sensitivity kinetics.[1]

-

Resolution: 4 cm⁻¹ (Optimal balance between signal-to-noise and peak separation).

-

Scans: 32 (Routine) to 64 (High Quality).

-

Apodization: Boxcar or Norton-Beer (Medium).

Step-by-Step Workflow

This protocol ensures data integrity by validating the energy throughput before sample acquisition.[1][2]

Figure 2: Self-validating experimental workflow for ATR-FTIR analysis of Benzyl Phenyl Ether.

Critical Technical Note: BPE is a solid at room temperature (MP ~39°C).[1][2] For ATR, ensure the pressure arm creates sufficient contact.[1][2] If the spectrum appears noisy, the sample may be subliming or have poor contact; heating the stage slightly to 45°C to run as a melt can yield superior conformational averaging.[2]

Spectral Analysis & Peak Assignment

The IR spectrum of BPE is dominated by the interplay between the aromatic rings and the ether linkage. The following table synthesizes data from standard libraries (NIST, SDBS) with theoretical assignments.

Diagnostic Bands

The most critical validation of BPE purity is the presence of the Asymmetric C-O-C stretch at ~1240 cm⁻¹ and the absence of a broad O-H stretch at 3300 cm⁻¹ (which would indicate hydrolysis to phenol/benzyl alcohol).

| Frequency (cm⁻¹) | Intensity | Assignment | Mechanistic Insight |

| 3060 - 3030 | Weak | Ar-H Stretching | |

| 2920 - 2860 | Weak/Med | Aliph C-H Stretching | |

| 1600, 1585, 1495 | Medium | Aromatic Ring Modes | "Ring breathing" vibrations.[2] The doublet at 1600/1585 is characteristic of conjugation with the oxygen lone pair.[2] |

| 1240 - 1230 | Strong | Ar-O-C Asym.[1][2] Stretch | Primary ID Peak. High frequency due to partial double-bond character (resonance) between Phenyl and Oxygen. |

| 1040 - 1020 | Strong | Aliph-O-C Sym.[1][2] Stretch | Standard ether stretch involving the benzyl carbon.[1][2] Lower frequency due to purely single-bond character ( |

| 750 & 690 | Strong | Out-of-Plane (oop) Bending | Characteristic of monosubstituted benzene .[2] The 690 cm⁻¹ peak is the "ring deformation" mode.[2] |

The "Ether Split" Phenomenon

In dialkyl ethers (e.g., diethyl ether), the C-O stretches merge into a broad band around 1120 cm⁻¹.[2] In BPE, the electronic environment of the oxygen atom is unbalanced.[2]

-

Phenyl-Oxygen bond: The oxygen lone pair donates electron density into the aromatic ring (resonance), shortening the bond and increasing the force constant (

).[2] This shifts the absorption to a higher wavenumber (~1240 cm⁻¹).[1] -

Benzyl-Oxygen bond: This is a standard

-bond with no resonance character, appearing at the lower wavenumber (~1020 cm⁻¹).[1]

Troubleshooting & Validation

Common Artifacts[3]

-

Broad Band at 3400 cm⁻¹: Indicates moisture or degradation.[1][2] BPE is susceptible to hydrolysis under acidic conditions.[1][2] If this peak appears, dry the sample in a desiccator or recrystallize.[1][2]

-

Doublet at 2350 cm⁻¹: Atmospheric

.[2] This is a background subtraction error. Re-run the background scan immediately before the sample.[2] -

Peak Shifts: In solution phase (e.g.,

), peaks may shift 5-10 cm⁻¹ compared to solid-state ATR due to the loss of crystal lattice forces.[1]

Purity Validation Calculation

To semi-quantitatively assess purity without HPLC, compare the ratio of the Ether Stretch (1240 cm⁻¹) to the Carbonyl region (1700 cm⁻¹).

-

Pure BPE: Ratio > 50:1 (Carbonyl should be baseline noise).[1][2]

-

Oxidized BPE: Appearance of C=O stretch at ~1700 cm⁻¹ indicates oxidation of the methylene bridge to form benzyl phenyl ketone (benzophenone derivative) or cleavage products.[1][2]

References

-

NIST Mass Spectrometry Data Center. Benzyl phenyl ether Infrared Spectrum.[1] NIST Chemistry WebBook, SRD 69.[2][3][4] National Institute of Standards and Technology.[1][2][3][4][5]

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1] Japan.[2] (Search: Benzyl phenyl ether).[6][1][2][5][7][8]

-

Sigma-Aldrich. Benzyl phenyl ether Product Specification & Spectra.[1][2]

-

Kim, J., et al. (2019).[1] "Lignin Model Compound Studies: The Role of

-O-4 Linkages." RSC Advances. (Contextualizing BPE as a lignin model).-

[Link]

-

Sources

- 1. Benzyl Phenyl Ether | C13H12O | CID 70352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenol, 2-(phenylmethyl)- [webbook.nist.gov]

- 3. 2-Phenethyl phenyl ether [webbook.nist.gov]

- 4. Benzene, ethoxy- [webbook.nist.gov]

- 5. benzyl phenyl ether -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 6. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

Benzyl phenyl ether as a model compound for lignin α-O-4 linkages

Benzyl Phenyl Ether: The -O-4 Lignin Proxy

Technical Guide for Catalyst Screening and Lignin Valorization

Part 1: Executive Summary & Strategic Context

Benzyl phenyl ether (BPE) serves as the primary model compound for the

For researchers in biomass valorization and drug development (specifically in green chemistry and catalyst design), BPE acts as a litmus test . Its clean, benzylic C–O bond allows for the rapid screening of hydrogenolysis catalysts without the stereochemical complexity of

Key Technical Advantages of BPE

-

Low BDE: The benzylic C–O bond (~215 kJ/mol) is weaker than the

-O-4 bond (~290 kJ/mol), allowing for lower-temperature kinetic studies. -

Simplified Analytics: Cleavage yields two distinct, UV-active fragments—Phenol and Toluene (under reductive conditions)—simplifying HPLC/GC quantification.

-

Mechanistic Clarity: It clearly differentiates between homolytic (radical/metal-mediated) and heterolytic (acid-catalyzed) pathways.

Part 2: Physicochemical Profile & Lignin Comparison

The following table contrasts BPE with the

| Feature | Native Lignin Context | ||

| Structure | Ph-CH₂-O-Ph | Ph-CH(OH)-CH₂-O-Ph | Polymer Backbone |

| Target Bond | Benzylic C–O | Aliphatic C–O ( | Ether Linkages |

| Bond Dissociation Energy (BDE) | ~210–220 kJ/mol (50–53 kcal/mol) | ~270–290 kJ/mol (64–70 kcal/mol) | |

| Cleavage Product (Reductive) | Toluene + Phenol | Ethylbenzene/Ethanol derivatives + Phenol | Aromatics (BTX precursors) |

| Dominant Cleavage Mechanism | Hydrogenolysis / | Retro-Aldol / Elimination / Hydrogenolysis | Depolymerization |

| Abundance | ~3–5% | 45–60% | Hardwood > Softwood |

Analytic Insight: The significantly lower BDE of the

-O-4 bond implies that in "Lignin-First" biorefining, these bonds break first, often generating lower molecular weight fragments that solubilize the remaining polymer.

Part 3: Synthesis of the Model (BPE)

Before testing depolymerization, researchers must synthesize high-purity BPE. The industry-standard method is the Williamson Ether Synthesis .

Protocol: Williamson Ether Synthesis of BPE

Reagents: Phenol (1.0 eq), Benzyl Chloride (1.1 eq), K₂CO₃ (2.0 eq), Acetone (Solvent).

-

Activation: Dissolve Phenol in acetone. Add anhydrous K₂CO₃. Stir at reflux for 30 mins to generate the phenoxide anion.

-

Substitution: Add Benzyl Chloride dropwise. The benzylic carbon is highly susceptible to

attack. -

Reflux: Reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1).

-

Workup: Filter off inorganic salts (KCl). Evaporate solvent.

-

Purification: Recrystallize from ethanol to yield white crystalline plates (MP: ~39°C).

Figure 1: Williamson Ether Synthesis pathway for Benzyl Phenyl Ether.

Part 4: Core Reactivity Protocols

This section details the two primary cleavage pathways used to evaluate catalysts.

Protocol A: Catalytic Hydrogenolysis (The "Gold Standard")

This protocol tests a catalyst's ability to perform reductive cleavage, mimicking the "Reductive Catalytic Fractionation" (RCF) of lignin.

-

Objective: Cleave C–O bond to yield Toluene and Phenol.

-

Catalyst: 5% Pd/C (Palladium on Carbon) or Ni/Al₂O₃.

-

Solvent: Isopropanol (acts as H-donor) or Methanol.

-

Conditions: 25°C – 80°C (Mild) to 150°C (Aggressive); 1–5 bar H₂.

Step-by-Step Methodology:

-

Loading: Charge a high-pressure reactor (e.g., Parr) with BPE (0.5 mmol), Pd/C (10 mol% Pd), and solvent (10 mL).

-

Purging: Purge reactor 3x with N₂ to remove air, then 3x with H₂.

-

Reaction: Pressurize to 5 bar H₂. Stir at 800 rpm. Heat to 80°C.

-

Sampling: Aliquot samples at t=0, 15, 30, 60 mins. Filter catalyst.

-

Analysis: Analyze via GC-FID or HPLC.

-

Success Metric: High yield of Toluene indicates successful hydrogenolysis of the benzylic C–O bond.

-

Failure Mode: Ring hydrogenation (yielding cyclohexyl ethers) without cleavage indicates poor catalyst selectivity.

-

Protocol B: Acid-Catalyzed Solvolysis

This protocol mimics "Organosolv" pulping, relying on heterolytic cleavage.

-

Mechanism: Protonation of the ether oxygen makes the phenol a good leaving group. The benzylic position stabilizes the resulting carbocation, which is then trapped by the solvent.

-

Reagents: H₂SO₄ or Metal Triflates (Lewis Acid) in Methanol.

-

Products: Phenol + Benzyl Methyl Ether (if MeOH is solvent).

Part 5: Mechanistic Visualization

Understanding the divergence between Reductive (Radical/Metal) and Acidic (Ionic) pathways is crucial for catalyst design.

Figure 2: Divergent cleavage pathways of BPE. Pathway A (Green) represents reductive valorization; Pathway B (Red) represents acid pulping mechanisms.

References

-

Hydrogenolysis of Benzyl Phenyl Ether Using Nickel–Molybdenum Catalysts. MDPI. [Link]

-

Bond Dissociation Energies of Lignin Models. RSC Advances. [Link]

-

Mechanisms of Catalytic Cleavage of Benzyl Phenyl Ether. Journal of Catalysis. [Link]

-

Oxygen−Carbon Bond Dissociation Enthalpies of Benzyl Phenyl Ethers. Journal of the American Chemical Society. [Link]

-

Selective Cleavage of C-O Bonds in Lignin Model Compounds. ResearchGate. [Link]

One-Pot Synthesis of Benzyl Phenyl Ether from Phenylboronic Acid

Technical Guide for Research & Development

Executive Summary

Benzyl phenyl ether (BPE) is a pivotal structural motif in medicinal chemistry, serving as a core scaffold for various pharmaceuticals, including antihistamines and agrochemicals. Traditionally synthesized via the Williamson ether synthesis using phenol and benzyl halides, modern synthetic strategies seek to utilize phenylboronic acids due to their stability, low toxicity, and broad commercial availability.

This guide details two distinct "one-pot" methodologies for synthesizing BPE from phenylboronic acid:

-

The Sequential Oxidative Alkylation Protocol (Recommended): A robust, high-yielding (99%) green chemistry approach that performs oxidative hydroxylation followed by in situ alkylation.

-

The Chan-Lam Oxidative Coupling (Advanced): A transition-metal-catalyzed route offering higher atom economy but requiring careful control of reaction parameters.

Primary Protocol: Sequential Oxidative Alkylation

Rationale: This method is the most reliable for scale-up and general laboratory synthesis. It capitalizes on the facile oxidation of phenylboronic acid to phenol using environmentally benign oxidants (H₂O₂), followed by immediate alkylation with benzyl bromide in the same vessel. The use of choline hydroxide as a base/phase-transfer catalyst eliminates the need for toxic organic solvents.

Mechanistic Workflow

The reaction proceeds in two distinct chemical phases within a single reactor:

-

Ipso-Hydroxylation: The boronic acid is activated by a base (choline hydroxide) to form a boronate "ate" complex. Hydroperoxide insertion triggers a 1,2-migration of the phenyl group, yielding a borate ester that hydrolyzes to phenol.

-

Nucleophilic Substitution (

): The in situ generated phenoxide ion attacks the benzyl bromide, displacing the bromide leaving group to form the ether linkage.

Figure 1: Sequential reaction pathway for the one-pot synthesis of benzyl phenyl ether.

Experimental Procedure

Reagents:

-

Phenylboronic acid (4.0 mmol)[1]

-

Choline hydroxide (40–50 wt% aq.[1] solution, 2.0 mL)

-

Hydrogen peroxide (30 wt% aq., 0.8 mL)

-

Benzyl bromide (2.0 mmol)[1]

-

Solvent: Water (Reaction is neat/aqueous)[2]

Protocol:

-

Charge: To a round-bottom flask equipped with a magnetic stir bar, add phenylboronic acid (4.0 mmol), choline hydroxide solution (2.0 mL), and

(0.8 mL). -

Oxidation Phase: Stir the mixture vigorously at room temperature (

) in open air for 1 hour . The solution should become homogeneous as the boronic acid converts to the phenoxide. -

Alkylation Phase: Add benzyl bromide (2.0 mmol) directly to the reaction mixture.

-

Reaction: Continue stirring at room temperature for 2 hours .

-

Quench: Add 3 M HCl solution carefully to neutralize the base and quench residual peroxide.

-

Extraction: Extract the mixture with diethyl ether (

). -

Purification: Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure. If necessary, purify via column chromatography (silica gel, hexanes).[1]

Expected Yield: 99% (based on benzyl bromide).[1]

Secondary Protocol: Chan-Lam Oxidative Coupling

Rationale: For applications where alkyl halides are to be avoided or where transition-metal catalysis is preferred for chemoselectivity, the Chan-Lam coupling offers a direct route. This method couples the boronic acid directly with benzyl alcohol using a copper catalyst and atmospheric oxygen.

Note: While elegant, this pathway is often sensitive to moisture and requires specific ligands to achieve yields comparable to the sequential method for aliphatic alcohols.

Catalytic Cycle

The mechanism involves the coordination of the alcohol and boronic acid to a Cu(II) center, followed by transmetallation, oxidation to a high-energy Cu(III) species, and reductive elimination to form the C-O bond.

Figure 2: Simplified catalytic cycle for the Copper-catalyzed Chan-Lam coupling.

General Procedure

Reagents:

-

Phenylboronic acid (1.5 equiv)

-

Benzyl alcohol (1.0 equiv)

-

Catalyst:

(10–20 mol%) -

Base: Pyridine (2.0 equiv) or

-

Solvent: Dichloromethane (DCM) or Acetonitrile (

) -

Oxidant:

(Atmospheric air)

Protocol:

-

Setup: Charge a flask with

(0.1 mmol), phenylboronic acid (1.5 mmol), and molecular sieves (4Å, activated). -

Addition: Add solvent (DCM, 5 mL), pyridine (2.0 mmol), and benzyl alcohol (1.0 mmol).

-

Reaction: Stir the mixture at room temperature open to the air (or under an

balloon for faster kinetics) for 12–24 hours. -

Workup: Filter through a celite pad to remove copper salts. Concentrate the filtrate and purify via flash chromatography.

Comparative Analysis

| Feature | Sequential Oxidative Alkylation | Chan-Lam Coupling |

| Reaction Type | Stepwise One-Pot ( | Direct Cross-Coupling |

| Key Reagents | ||

| Atom Economy | Moderate (Stoichiometric bromide waste) | High (Water is the only theoretical byproduct) |

| Yield (Typical) | Excellent (>95%) | Moderate (50–80% for aliphatic alcohols) |

| Conditions | Aqueous, Room Temp, Air | Organic Solvent, Room Temp, |

| Scalability | High (Robust, no heavy metals) | Moderate (Catalyst removal required) |

Recommendation: Use the Sequential Oxidative Alkylation for routine synthesis of benzyl phenyl ether due to its superior yield and operational simplicity. Reserve the Chan-Lam method for cases where benzyl halides are unstable or unavailable, or when constructing complex libraries where

Troubleshooting & Validation

Critical Control Points

-

Oxidation Completeness (Method 1): Ensure the phenylboronic acid is fully converted to phenoxide before adding benzyl bromide. Incomplete oxidation leads to biphenyl byproducts via homocoupling. Monitor via TLC (disappearance of boronic acid).[3]

-

Peroxide Quenching: Residual peroxides can be hazardous. Always quench with dilute acid/reducing agent before workup.

-

Moisture Control (Method 2): The Chan-Lam reaction is sensitive to water, which can inhibit the catalyst or hydrolyze the boronic acid. Use activated molecular sieves.

Characterization Data (Benzyl Phenyl Ether)[1][3]

-

Physical State: Colorless oily liquid or white solid (mp 39°C).

-

NMR (400 MHz,

-

NMR (100 MHz,

References

-

Joo, S.-R., Kim, S.-H., & Lim, I.-K. (2020).[1] One-pot synthesis of aryl ethers from arylboronic acids and alkyl halides in water. Tetrahedron Letters, 61(34), 152239.

-

Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives.[4] Synthesis, 2011(06), 829-856.

-

Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of diaryl ethers through the copper-promoted arylation of phenols with arylboronic acids. Tetrahedron Letters, 39(19), 2937-2940.

-

Quach, T. D., & Batey, R. A. (2003).[4] Copper(II)-Catalyzed Ether Synthesis from Aliphatic Alcohols and Potassium Organotrifluoroborate Salts.[4] Organic Letters, 5(8), 1381–1384.

Sources

Technical Guide: Side Reaction Suppression in the Williamson Synthesis of Benzyl Phenyl Ether

Executive Summary: The Ambident Nucleophile Challenge

The synthesis of benzyl phenyl ether (BPE) via the Williamson ether synthesis is a deceptive "textbook" reaction. While theoretically a simple

In industrial and high-purity research settings, the challenge is not obtaining the product, but suppressing the thermodynamic sinks: C-alkylation and hydrolytic cascades . This guide dissects these competing pathways and provides a Phase Transfer Catalysis (PTC) protocol designed to lock the reaction into the kinetic O-alkylation pathway.

Mechanistic Landscape & Byproduct Profile

The Core Mechanism vs. Side Pathways

The phenoxide anion (

Primary Byproduct Classes:

-

C-Alkylated Phenols: o-benzylphenol and p-benzylphenol.

-

Hydrolysis Products: Benzyl alcohol (from benzyl halide hydrolysis).[1][2]

-

Secondary Ethers: Dibenzyl ether (from the reaction of benzyl alcohol with benzyl halide).

-

Poly-alkylated Species: 2,4-dibenzylphenol (from further alkylation of C-alkylated byproducts).

Visualization: Reaction Network Topology

The following diagram maps the competitive landscape. Note how "Water" acts as a catalyst for the secondary ether impurity cascade.

Figure 1: Reaction landscape showing the competition between the desired O-alkylation (Green) and the C-alkylation/Hydrolysis cascades (Red).

Deep Dive: The Chemistry of Failure

C-Alkylation (The Kornblum Rule)

According to Kornblum’s rule, S_N2 reactions with ambident nucleophiles favor the more electronegative atom (Oxygen) when the transition state is "free" or "naked."

-

The Cause: In protic solvents (water, ethanol), hydrogen bonding solvates the oxygen atom of the phenoxide, shielding it. This forces the electrophile to attack the unshielded Carbon positions (ortho/para).

-

The Fix: Use polar aprotic solvents (DMF, DMSO) or Phase Transfer Catalysis (PTC) to strip the hydration shell from the oxygen.

The Hydrolysis-Etherification Cascade

This is the most common yield-killer in aqueous base conditions.

-

Hydrolysis:

-

Etherification: The newly formed Benzyl Alcohol is deprotonated (

, higher than phenol) and competes for the remaining Benzyl Chloride. -

Result: Formation of Dibenzyl Ether , a neutral impurity that is difficult to separate from Benzyl Phenyl Ether by extraction (both are organic soluble).

Solvent-Specific Byproducts (Methylene Bridging)

Using Dichloromethane (DCM) with strong bases (NaOH) and PTC can lead to methylene bridging , where the solvent itself acts as an electrophile:

Optimized Protocol: Phase Transfer Catalysis (PTC)

This protocol utilizes a Liquid-Liquid PTC system.[3] It segregates the base (aqueous) from the electrophile (organic), preventing hydrolysis, while the catalyst ferries the "naked" phenoxide into the organic layer for rapid O-alkylation.

Reagents & Materials

| Reagent | Role | Equiv. | Notes |

| Phenol | Substrate | 1.0 | Solid, hygroscopic. |

| Benzyl Chloride | Electrophile | 1.1 | Warning: Lachrymator/Alkylator. Handle in hood. |

| Toluene | Solvent | 5-10 Vol | Green alternative to DCM/Benzene. |

| NaOH (30% aq) | Base | 1.5 | Excess ensures full deprotonation. |

| TBAB | Catalyst | 0.05 | Tetrabutylammonium Bromide. |

Step-by-Step Methodology

-

Charge Aqueous Phase: In a round-bottom flask, dissolve NaOH (1.5 equiv) in water to create a 30% w/w solution.

-

Charge Organic Phase: Add Toluene and Phenol (1.0 equiv). Stir until Phenol dissolves. Note: Phenol will partially partition into the aqueous phase as sodium phenoxide.

-

Catalyst Addition: Add TBAB (5 mol%).

-

Reaction Initiation: Heat mixture to 60°C. Add Benzyl Chloride (1.1 equiv) dropwise over 30 minutes.

-

Why Dropwise? Keeps the concentration of electrophile low relative to the phenoxide, favoring the main reaction over side reactions.

-

-

Agitation: Maintain vigorous stirring (800+ RPM).

-

Critical: PTC is diffusion-controlled. High shear is necessary to maximize interfacial surface area.

-

-

Monitoring: Monitor by TLC (Hexane:EtOAc 9:1) or HPLC. Look for disappearance of Phenol.

-

Workup:

PTC Mechanism Visualization

Figure 2: The Phase Transfer Cycle. Q+ represents the Tetrabutylammonium cation. The reaction occurs exclusively in the organic phase, protecting the halide from aqueous hydrolysis.

Troubleshooting & Analysis

Use this table to diagnose impurities in your crude NMR/GC-MS data.

| Symptom / Signal | Likely Culprit | Root Cause | Corrective Action |

| Broad OH peak (NMR) + Aromatic shifts | C-Alkylated Phenols | Solvent too polar/protic; Ion pair too tight. | Switch to PTC/Toluene; Increase catalyst load to loosen ion pair. |

| New CH2 peak (~4.5 ppm) | Dibenzyl Ether | Hydrolysis of Benzyl Chloride followed by etherification. | Reduce aqueous base concentration; Ensure Benzyl Chloride is high quality (free of alcohol). |

| Methylene Singlet (~5.5 ppm) | Diphenoxymethane | Reaction with DCM solvent. | STOP using DCM. Switch to Toluene or THF. |

| Low Yield / Recovered SM | Stirring Efficiency | PTC failure due to low interfacial area. | Increase RPM; Verify catalyst solubility. |

References

-

Mechanism & Selectivity

- Mechanism, kinetics and selectivity of a Williamson ether synthesis. RSC Advances, 2021.

-

[Link]

-

General Protocol & Safety

-

Application Notes and Protocols for the Williamson Ether Synthesis. BenchChem.[6]

-

-

Ambident Nucleophile Theory

-

Core Reaction Overview

Sources

- 1. hydrolysis (of benzyl chloride) | Filo [askfilo.com]

- 2. researchgate.net [researchgate.net]

- 3. crdeepjournal.org [crdeepjournal.org]

- 4. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pharmaxchange.info [pharmaxchange.info]

- 10. jk-sci.com [jk-sci.com]

- 11. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]

- 12. youtube.com [youtube.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 15. phasetransfercatalysis.com [phasetransfercatalysis.com]

Stability of Benzyl Phenyl Ether: A Technical Guide to Acidic and Basic Reactivity

Executive Summary

Benzyl phenyl ether (BPE) represents a critical structural motif in organic synthesis and biomass valorization, serving as a primary model for the

Structural & Electronic Foundation

To understand the stability profile of BPE, one must analyze its electronic environment. The molecule consists of an ether oxygen bridging a benzyl group (

-

The Phenyl-Oxygen Bond: The oxygen lone pairs participate in resonance with the phenyl ring. This partial double-bond character (

overlap) significantly strengthens the bond ( -

The Benzyl-Oxygen Bond: The benzylic carbon is

hybridized. While the bond is strong, the adjacent aromatic ring can stabilize a positive charge (carbocation) or a radical intermediate via resonance.[1] This makes the benzyl-oxygen bond the "Achilles' heel" of the molecule, specifically susceptible to acid-catalyzed

Reactivity Under Acidic Conditions[2][3][4][5][6][7]

Mechanistic Pathways

Acidic cleavage of BPE is not a simple hydrolysis; it is a solvolytic cleavage driven by the stability of the benzyl cation.

-

Protonation: The ether oxygen acts as a Lewis base, accepting a proton from a strong acid (HX,

) or complexing with a Lewis acid ( -

Cleavage (

Dominant): Unlike aliphatic ethers which often require -

Nucleophilic Trapping: The benzyl cation is immediately trapped by the conjugate base of the acid (e.g.,

to form benzyl bromide) or solvent (e.g.,

Kinetic Data & Reagents

Research into lignin depolymerization provides quantitative insight into this reaction. In high-temperature liquid water (HTLW) catalyzed by weak acids, the activation energy (

| Reagent | Mechanism | Product A | Product B | Conditions |

| HBr (48%) | Phenol | Benzyl Bromide | Reflux, 2-4 hrs | |

| Lewis Acid Complexation | Phenol | Benzyl Bromide | -78°C to RT (DCM) | |

| Phenol | Benzyl Alcohol | 180-250°C (HTLW) | ||

| Hydrogenolysis | Phenol | Toluene | RT, 1 atm |

Visualization: Acid Cleavage Mechanism

The following diagram illustrates the electron flow during HBr-mediated cleavage, highlighting the critical resonance stabilization.

Caption: Figure 1. Stepwise mechanism of BPE cleavage via HBr, emphasizing the resonance-stabilized cationic intermediate.

Stability Under Basic Conditions

The "Non-Event" Stability

In stark contrast to its acid sensitivity, BPE exhibits remarkable stability in basic environments.

-

Lack of Acidic Protons: Unlike esters or ketones, BPE has no

-protons acidic enough to be removed by hydroxide or alkoxide bases ( -

Poor Leaving Group: Nucleophilic attack at the benzylic carbon by a base (e.g.,

) would require the displacement of a phenoxide ion. While phenoxide is a better leaving group than an alkoxide, it is still too basic to be displaced under standard conditions without acid catalysis to protonate the oxygen first.

Operational Limits

BPE remains intact in:

-

Saturated NaOH/KOH at reflux.

-

Metal Hydrides (

, -

Organolithiums (unless directed lithiation occurs on the ring).

Note: Degradation in base is only observed under forcing conditions (e.g., supercritical water >300°C or pyrolysis), where radical mechanisms dominate over ionic ones.

Experimental Protocols

Protocol A: Acidic Cleavage (Deprotection/Lignin Model Study)

Objective: Quantitative cleavage of BPE to Phenol and Benzyl Bromide. Scope: Suitable for protecting group removal or kinetic sampling.

-

Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to an inert gas line (

or Ar). -

Reagent Prep: Dissolve BPE (1.0 mmol, 184 mg) in glacial acetic acid (3 mL).

-

Acid Addition: Add 48% aqueous HBr (3.0 mmol, 0.34 mL) dropwise.

-

Expert Tip: Acetic acid is used as a co-solvent to ensure homogeneity; strictly aqueous HBr may result in a biphasic system that slows kinetics.

-

-

Reaction: Heat to reflux (approx. 110°C) for 3 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc 4:1). BPE (

) should disappear; Phenol (

-

-

Workup: Cool to RT. Dilute with water (20 mL) and extract with dichloromethane (

mL). Wash organics with sat. -

Analysis: Dry over

and concentrate. Analyze via GC-MS or

Protocol B: Base Stability Stress Test

Objective: Validate inertness for multi-step synthesis planning.

-

Preparation: Dissolve BPE (100 mg) in 10% ethanolic KOH (5 mL).

-

Stress: Reflux at 80°C for 24 hours.

-

Validation: Aliquot 0.1 mL, neutralize with dilute HCl, and extract into EtOAc.

-

Result: HPLC analysis should show >99% recovery of starting material with no formation of phenol.

Visualization: Experimental Workflow

Caption: Figure 2. Decision tree and workflow for processing BPE under opposing pH conditions.

References

-

Master Organic Chemistry. (2014). Cleavage of Ethers with Acid. Retrieved from [Link]

-

Kinetics of Lignin Model Hydrolysis. (2025). Hydrolysis kinetics of benzyl phenyl ether in high temperature liquid water. ResearchGate. Retrieved from [Link]

-

MDPI Catalysts. (2024). Hydrogenolysis of Benzyl Phenyl Ether Using Nickel–Molybdenum Clay Catalysts. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermolysis of Benzyl Phenyl Ether in Subcritical Water

Foreword: The Significance of Benzyl Phenyl Ether as a Lignin Model

In the pursuit of sustainable energy and biorenewable chemicals, lignin stands as a vast, untapped resource. This complex aromatic polymer, a primary component of lignocellulosic biomass, is notoriously resistant to degradation. Central to its recalcitrance are the ether linkages that form its structural backbone, with the α-O-4 aryl ether linkage being one of the most prevalent. To rationally design and optimize lignin depolymerization processes, a fundamental understanding of the cleavage mechanisms of these bonds is paramount.

This technical guide focuses on the thermolysis of benzyl phenyl ether (BPE) in subcritical water. BPE serves as an exemplary model compound, encapsulating the critical α-O-4 linkage.[1][2] Its decomposition under hydrothermal conditions provides invaluable insights into the reaction pathways, kinetics, and product distributions that can be expected during the hydrothermal processing of native lignin.[3][4] Subcritical water, a unique reaction medium with tunable properties, offers a promising "green" solvent system for biomass conversion.[5] This document provides a comprehensive exploration of the theoretical underpinnings and practical considerations for researchers, scientists, and drug development professionals engaged in this critical area of study.

The Unique Reaction Environment: Physicochemical Properties of Subcritical Water

Subcritical water refers to liquid water at temperatures between its boiling point (100°C) and its critical point (374°C), maintained under sufficient pressure to keep it in the liquid phase.[5] In this state, its physicochemical properties diverge dramatically from those of ambient water, creating a highly versatile reaction medium.

A key feature of subcritical water is its tunable polarity . As the temperature increases, the extensive hydrogen bonding network of water is disrupted, leading to a significant decrease in its dielectric constant.[5][6] For instance, at 250°C, the dielectric constant of water is comparable to that of methanol at room temperature.[6] This allows subcritical water to effectively dissolve a wide range of organic compounds that are sparingly soluble in ambient water.

Furthermore, the ionic product (Kw) of water increases with temperature, reaching a maximum around 250-300°C. This elevated concentration of hydronium (H₃O⁺) and hydroxide (OH⁻) ions allows water to act as both an acid and a base catalyst, facilitating hydrolytic reactions without the need for external catalysts.

| Temperature (°C) | Pressure (MPa) | Density (g/cm³) | Dielectric Constant (ε) | Ionic Product (pKw) |

| 25 | 0.1 | 0.997 | 78.5 | 14.0 |

| 200 | 1.55 | 0.865 | 34.5 | 11.3 |

| 250 | 3.98 | 0.799 | 27.1 | 11.2 |

| 300 | 8.58 | 0.712 | 20.1 | 11.5 |

| 350 | 16.5 | 0.575 | 13.6 | 12.4 |

Table 1: Physicochemical Properties of Water at Different Temperatures and Saturated Vapor Pressure. The data illustrates the significant changes in density, dielectric constant, and ionic product as water enters the subcritical region.

Reaction Mechanisms: The Duality of Hydrolysis and Pyrolysis

The thermolysis of benzyl phenyl ether in subcritical water is characterized by a competition between two primary reaction pathways: hydrolysis and pyrolysis.[7][8] The prevalence of each pathway is highly dependent on the reaction conditions, particularly temperature.

Hydrolysis involves the cleavage of the ether bond by water molecules, leading to the formation of phenol and benzyl alcohol. This reaction is facilitated by the increased ionic product of subcritical water. At lower temperatures within the subcritical range (e.g., 220-250°C), hydrolysis is the dominant pathway, offering high selectivity towards these primary products.[3]

Pyrolysis , on the other hand, is a homolytic cleavage of the C-O bond, which becomes more significant at higher temperatures. This free-radical mechanism leads to the formation of benzyl and phenoxy radicals. These highly reactive intermediates can then undergo a variety of subsequent reactions, including hydrogen abstraction to form toluene and phenol, and recombination to yield a more complex product mixture.[9]

Figure 1: Competing reaction pathways for the thermolysis of benzyl phenyl ether in subcritical water.

Experimental Protocols: A Self-Validating System

The following protocols describe a robust methodology for studying the thermolysis of benzyl phenyl ether in a laboratory setting. The use of an internal standard is a critical component of this self-validating system, allowing for accurate quantification of reactants and products.

Batch Reactor Experiment

Objective: To determine the kinetics and product distribution of BPE thermolysis at a specific temperature.

Materials:

-

Benzyl phenyl ether (99%)

-

Deionized water

-

Dodecane (internal standard, 99%)

-

Dichloromethane (DCM, HPLC grade)

-

Anhydrous sodium sulfate

-

High-pressure batch reactor (e.g., Parr reactor) with temperature and pressure controls, and a magnetic stirrer.

Procedure:

-

Reactor Charging: Accurately weigh and add benzyl phenyl ether (e.g., 1 g) and the internal standard, dodecane (e.g., 0.2 g), into the reactor vessel.

-

Add a precise volume of deionized water (e.g., 50 mL).

-

Sealing and Purging: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which could interfere with the reaction.

-

Heating and Reaction: Begin heating the reactor to the desired temperature (e.g., 250°C) with constant stirring (e.g., 500 rpm). The pressure will rise as the water heats up.

-

Reaction Time: Once the set temperature is reached, start timing the reaction. Hold at the set temperature for the desired duration (e.g., 60 minutes).

-

Quenching: After the reaction time has elapsed, rapidly cool the reactor by immersing it in a cold water or ice bath to quench the reaction.

-

Product Extraction: Once the reactor has cooled to room temperature, vent any residual pressure and open the vessel. Transfer the entire contents to a separatory funnel.

-

Extract the organic products with dichloromethane (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Analysis: Analyze the organic phase using Gas Chromatography-Mass Spectrometry (GC-MS) for product identification and Gas Chromatography-Flame Ionization Detection (GC-FID) for quantification against the internal standard.

Figure 2: Experimental workflow for batch reactor thermolysis of benzyl phenyl ether.

Continuous Flow Reactor Experiment

Objective: To study the effect of residence time on BPE conversion and product selectivity under steady-state conditions.

Apparatus:

-

High-pressure pump (HPLC pump) for delivering the aqueous feed.

-

Feed vessel containing an aqueous emulsion of BPE and an internal standard.

-

Pre-heater coil.

-

Tubular reactor housed in a furnace or sand bath.

-

Back-pressure regulator to maintain system pressure.

-

Heat exchanger for cooling the product stream.

-

Collection vessel.

Procedure:

-

Feed Preparation: Prepare a stable aqueous emulsion of benzyl phenyl ether and an internal standard.

-

System Pressurization and Heating: Pump deionized water through the system to pressurize it to the desired level (e.g., 10 MPa). Heat the reactor to the target temperature (e.g., 280°C).

-

Initiating the Reaction: Switch the pump inlet to the feed vessel to introduce the BPE emulsion into the reactor.

-

Steady-State Operation: Allow the system to reach a steady state, where the temperature, pressure, and flow rate are constant. The residence time is controlled by the reactor volume and the flow rate.

-

Sample Collection: Collect the cooled product stream from the collection vessel at various time points.

-

Analysis: Extract and analyze the collected samples as described in the batch reactor protocol.

Data Presentation: Product Distribution as a Function of Temperature

The selectivity of the thermolysis of benzyl phenyl ether is highly sensitive to the reaction temperature. The following table summarizes typical product distributions observed at different temperatures in subcritical water.

| Temperature (°C) | Reaction Time (min) | BPE Conversion (%) | Phenol Selectivity (%) | Benzyl Alcohol Selectivity (%) | Toluene Selectivity (%) | Other Products (%) |

| 220 | 60 | ~40 | >80 | >85 | <5 | <5 |

| 250 | 60 | ~75 | ~75 | ~80 | ~10 | ~5 |

| 280 | 30 | ~90 | ~60 | ~50 | ~20 | ~10 |

| 320 | 15 | >95 | ~45 | ~30 | ~35 | ~15 |

Table 2: Representative Product Distribution from Benzyl Phenyl Ether Thermolysis in Subcritical Water. Note that selectivity is calculated based on the converted BPE. "Other Products" may include cresols, benzylated phenols, and heavier condensation products. Lower temperatures favor the hydrolysis products, phenol and benzyl alcohol.[3] As the temperature increases, the contribution from pyrolysis pathways becomes more pronounced, leading to higher yields of toluene.

Concluding Remarks and Future Outlook

The study of benzyl phenyl ether thermolysis in subcritical water provides a powerful lens through which to understand the complex chemistry of lignin depolymerization. The tunable properties of subcritical water allow for a degree of control over the reaction pathways, favoring either hydrolysis or pyrolysis depending on the process conditions.

For the production of valuable phenolic monomers, operating at the lower end of the subcritical temperature range (220-280°C) appears optimal, maximizing the selectivity towards phenol and benzyl alcohol. Conversely, higher temperatures may be desirable if the goal is to produce a bio-oil with a higher proportion of deoxygenated aromatic compounds like toluene.

Future research in this area should focus on several key aspects:

-

Catalyst Development: The integration of heterogeneous catalysts that can selectively promote C-O bond cleavage at even lower temperatures and pressures would significantly enhance the economic viability of this process.

-

Process Intensification: The transition from batch to continuous flow systems is crucial for industrial scalability. Further optimization of continuous reactor design will be essential.

-

Real Biomass Systems: While model compound studies are invaluable, the ultimate goal is the efficient processing of real lignin streams. Translating the fundamental knowledge gained from BPE to complex lignin substrates remains a significant challenge.

By continuing to build upon the foundational understanding presented in this guide, the scientific community can unlock the immense potential of lignin as a renewable feedstock for a new generation of fuels and chemicals.

References

-

Saisu, M., Sato, T., Adschiri, T., & Arai, K. (1997). Thermolysis of Benzyl Phenyl Ether in Subcritical and Supercritical Water, and Supercritical Methanol. Journal of the Japan Petroleum Institute, 40(6), 469-476. [Link]

-

Wu, X. Y., & Lü, X. Y. (2011). Hydrolysis kinetics of benzyl phenyl ether in high temperature liquid water. Chinese Chemical Letters, 22(6), 733-737. [Link]

-

Lui, M. Y., Chan, B., Yuen, A. K. L., & Jiang, Y. (2021). Hydrothermal Liquefaction of α-O-4 Aryl Ether Linkages in Lignin. ChemSusChem, 14(1), 223-235. [Link]

-

Abraham, M. A., & Klein, M. T. (1985). The Benzylphenylether thermolysis mechanism: Insights from phase behavior. Industrial & Engineering Chemistry Product Research and Development, 24(3), 300-306. [Link]

-

Žula, M., Jasiukaitytė-Grojzdek, E., Grilc, M., & Likozar, B. (2022). Understanding Acid-catalysed Lignin Depolymerisation Process by Model Aromatic Compound Reaction Kinetics. Chemical Engineering Journal, 450, 138258. [Link]

-

Chen, J., Lu, F., Li, X., & Wang, J. (2016). Catalytic cleavage of C–O linkages in benzyl phenyl ether assisted by microwave heating. RSC Advances, 6(89), 86369-86375. [Link]

-

Heng, S., Poursaeidesfahani, A., T-Raissi, A., & L-Siller, L. (2022). Hydrogenolysis of Benzyl Phenyl Ether Using Nickel–Molybdenum Clay Catalysts—A Model for Cleaving Ether Linkages in Lignin. Catalysts, 12(11), 1364. [Link]

-

Goldsborough, A. S., Askin, A., & Onwudili, J. A. (2020). Mechanocatalytic hydrogenolysis of benzyl phenyl ether over supported nickel catalysts. Catalysis Science & Technology, 10(14), 4739-4749. [Link]

-

Funazukuri, T., Takahashi, R., & Sugiyama, T. (2002). Yields of products obtained by treatment of benzyl phenyl ether with supercritical water for 1 h at 673 K and a water density of 0.5 g cm⁻³ with various catalysts or without catalyst. Journal of the Japan Petroleum Institute, 45(5), 311-314. [Link]

-

Harris, J. W., & Lester, E. H. (2012). Continuous-flow hydrothermal synthesis for the production of inorganic nanomaterials. Inorganic Nanosystems: Structure, Properties, and Applications, 137-164. [Link]

-

Ren, Y., & Li, D. (2016). Subcritical Water Extraction of Natural Products. Molecules, 21(12), 1663. [Link]

-

Dunne, P. W., & Lester, E. H. (2018). The Engineering of Continuous Hydrothermal/Solvothermal Synthesis of Nanomaterials. In Hydrothermal and Solvothermal Synthesis of Nanomaterials (pp. 405-434). Royal Society of Chemistry. [Link]

-

Iwamura, H. (2014). Organic Reactions in Sub- and Supercritical Water in the Absence of Any Added Catalyst. The Journal of Organic Chemistry, 79(24), 11874-11885. [Link]

-

Haghighat Khajavi, S., Ota, S., & Abe, T. (2017). Effects of Temperature and Flow Rate on Subcritical-water Extraction from Defatted Rice Bran. Food Science and Technology Research, 23(1), 1-8. [Link]

-

Adschiri, T., Kanazawa, K., & Arai, K. (1992). Continuous flow reactor setup for supercritical hydrothermal synthesis. Journal of the American Ceramic Society, 75(4), 1019-1022. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Mechanocatalytic hydrogenolysis of benzyl phenyl ether over supported nickel catalysts - RSC Sustainability (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Subcritical Water Extraction of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. semanticscholar.org [semanticscholar.org]

- 9. scilit.com [scilit.com]

Computational Studies on the C-O Bond Cleavage of Benzyl Phenyl Ether

Executive Summary

The valorization of lignin into aromatic feedstocks relies fundamentally on the selective cleavage of C-O ether linkages. Benzyl phenyl ether (BPE) serves as the primary model compound for the

This guide details the computational methodologies required to model BPE cleavage. We move beyond basic energy calculations to explore the mechanistic divergence between homolytic thermal cleavage and transition-metal catalyzed hydrogenolysis . Special emphasis is placed on the competition between direct C-O oxidative addition and C-H activation pathways, a critical selectivity determinant in catalyst design.

Theoretical Framework & Methodology

Functional and Basis Set Selection

For C-O bond scission, standard functionals (e.g., B3LYP) often fail to capture the dispersion forces stabilizing the

-

Recommended Functional: M06-2X or

B97X-D . These functionals include dispersion corrections essential for accurate barrier heights in non-covalent interactions between the phenyl rings and catalyst surfaces. -

Basis Sets:

-

Organics (C, H, O): 6-311++G(d,p) or Def2-TZVP. Diffuse functions are mandatory to describe the anionic character of phenoxide intermediates.

-

Transition Metals (Ni, Pd, Co, Ir): LANL2TZ or SDD effective core potentials (ECP) to account for relativistic effects without prohibitive cost.

-

Solvation Models

While gas-phase BDEs provide intrinsic bond strengths, experimental depolymerization occurs in polar protic solvents (e.g., methanol, 2-propanol).

-

Protocol: Use the SMD (Solvation Model based on Density) . It outperforms the standard PCM by parameterizing the cavity radius based on solute electron density, crucial for the polar transition states of ether hydrolysis.

Mechanistic Pathways: The Core Analysis

Homolytic Cleavage (Pyrolysis)

In the absence of a catalyst, BPE undergoes homolysis. The aliphatic

-

Reaction:

-

Computational Insight: The BDE is approximately 50–60 kcal/mol (210–250 kJ/mol). Accurate prediction requires calculating the enthalpy of the parent molecule and the resulting radicals at 298K.

Metal-Catalyzed Hydrogenolysis (The "Pincer" Case Study)

A critical debate in drug and biomass chemistry is the pathway preference: Direct C-O Insertion vs. C-H Activation .

Recent DFT studies (M06/6-311G**) on Pincer complexes (Co and Ir) reveal a "metal-dependent switch" in selectivity [1]:

-

Cobalt Catalysts: Prefer Direct C-O Insertion .[2] This route is kinetically favored by ~15.7 kcal/mol over C-H activation.[2]

-

Iridium Catalysts: Prefer Initial C-H Activation (oxidative addition into the ortho-C-H bond), favored by 16.8 kcal/mol .[2]

This causality—where the metal center's hardness/softness dictates the pathway—is the "why" behind catalyst selection.

Visualization: Catalytic Cycle Logic

The following diagram illustrates the competing pathways for a generic metal catalyst (M).

Figure 1: Divergent mechanistic pathways for BPE cleavage. Cobalt catalysts energetically prefer the upper path (Direct C-O), while Iridium catalysts prefer the lower path (C-H Activation).

Experimental Protocol: Transition State Search Workflow

To replicate these findings, researchers must follow a rigorous self-validating workflow. A "guess" geometry is insufficient for complex organometallic transition states.

Step-by-Step Computational Workflow

-

Conformational Scan (The "Coarse" Search):

-

Perform a relaxed potential energy surface (PES) scan along the C-O bond distance (stretch from 1.4 Å to 2.5 Å in 0.1 Å steps).

-

Why: This identifies the approximate structure of the energy maximum without crashing the optimization algorithm.

-

-

TS Optimization (Berny Algorithm):

-

Take the maximum energy structure from Step 1.

-

Submit as Opt=(TS, CalcFC, NoEigenTest) using M06-2X.

-

Critical:CalcFC (Calculate Force Constants) is expensive but necessary to ensure the Hessian is accurate for the first step.

-

-

Validation (The "Truth" Test):

-

Frequency Check: The output must contain exactly one imaginary frequency (negative eigenvalue).

-

Visual Check: Animate the imaginary mode. The vibration must correspond to the C-O bond breaking. If it corresponds to methyl rotation, it is a transition state for rotation, not cleavage.

-

IRC (Intrinsic Reaction Coordinate): Run IRC forward and reverse to prove the TS connects the specific reactant (BPE-Metal) and product (Oxidative Addition complex).

-

Visualization: The Self-Validating Workflow

Figure 2: Computational workflow for isolating and validating the Transition State (TS) of C-O bond cleavage.

Data Summary: Comparative Energetics

The following table synthesizes data from key computational studies [1][3][4], normalizing values to kcal/mol for direct comparison.

| Catalyst / System | Mechanism | Key Insight | ||

| Uncatalyzed (Thermal) | Homolytic C-O Scission | ~55.0 kcal/mol (BDE) | +55.0 kcal/mol | Requires high T (>300°C); non-selective. |

| (PCP)-Ir Complex | C-H Activation | 23.4 kcal/mol | Exothermic | Kinetic preference for C-H over C-O by 16.8 kcal/mol. |

| (PCP)-Co Complex | Direct C-O Insertion | 21.2 kcal/mol | Exothermic | Kinetic preference for C-O over C-H by 15.7 kcal/mol. |

| Ni(0) Surface | Radical Formation | ~18-25 kcal/mol | Exothermic | Ni(0) stabilizes benzyl/phenoxy radicals, lowering BDE. |

| Acid (Zeolite) | Protonation -> Cleavage | ~30-35 kcal/mol | Endothermic | Carbocation intermediate; sensitive to solvent polarity. |

Note: Values are approximate averages from DFT studies (M06/B3LYP) and vary by exact ligand/basis set.

References

-

C-H versus C-O Addition: A DFT Study of the Catalytic Cleavage of the β-O-4 Ether Linkage in Lignin by Iridium and Cobalt Pincer Complexes Source: MDPI (Molecules 2023) URL:[Link]

-

Theoretical study on homolytic C(sp2)–O cleavage in ethers and phenols Source: RSC Advances URL:[1][3][Link]

-

Hydrogenolysis of Benzyl Phenyl Ether Using Nickel–Molybdenum Clay Catalysts Source: MDPI (Catalysts 2024) URL:[Link]

-

Oxygen−Carbon Bond Dissociation Enthalpies of Benzyl Phenyl Ethers and Anisoles Source: Journal of the American Chemical Society URL:[Link]

-

Mechanocatalytic hydrogenolysis of benzyl phenyl ether over supported nickel catalysts Source: Green Chemistry (RSC) URL:[Link]

Sources

Unveiling the Solid-State Architecture of Substituted Benzyl Phenyl Ethers: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzyl phenyl ethers are a class of organic compounds with significant applications in medicinal chemistry, materials science, and as model compounds for understanding complex chemical processes such as the cleavage of ether bonds in lignin.[1] Their biological activity and material properties are intrinsically linked to their three-dimensional structure and the non-covalent interactions that govern their crystal packing. This in-depth technical guide provides a comprehensive overview of the synthesis, crystallographic analysis, and structural features of substituted benzyl phenyl ethers. We will explore the influence of various substituents on their molecular geometry and crystal lattice, offering field-proven insights for researchers engaged in their study and application.

Introduction: The Significance of Benzyl Phenyl Ether Scaffolds

The benzyl phenyl ether moiety is a key structural motif in numerous molecules of scientific and industrial interest. In medicinal chemistry, it serves as a scaffold for the development of novel therapeutic agents. The spatial arrangement of the benzyl and phenyl rings, along with the nature and position of substituents, dictates the molecule's ability to interact with biological targets. In materials science, the control of crystal packing through substituent modification can influence properties such as melting point, solubility, and even optical characteristics. Furthermore, benzyl phenyl ether is a crucial model compound for studying the degradation of lignin, a complex aromatic polymer, due to the presence of the α-O-4 ether linkage which is abundant in lignin's structure.[1] A thorough understanding of the crystal structure of these compounds is therefore paramount for rational drug design, the engineering of new materials, and advancing biofuel technologies.

Synthetic Methodologies: Crafting the Molecular Framework

The most prevalent and versatile method for the synthesis of substituted benzyl phenyl ethers is the Williamson ether synthesis . This SN2 reaction involves the nucleophilic attack of a phenoxide ion on a benzyl halide. The phenoxide is typically generated in situ by treating a substituted phenol with a suitable base.

General Williamson Ether Synthesis Protocol

This protocol describes a general procedure for the synthesis of a para-substituted benzyl phenyl ether.

Materials:

-

Substituted Phenol (e.g., 4-nitrophenol, 4-methoxyphenol)

-

Substituted Benzyl Halide (e.g., 4-nitrobenzyl bromide, 4-methoxybenzyl chloride)

-

Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH))

-

Solvent (e.g., Acetone, N,N-Dimethylformamide (DMF))

-

Deionized Water

-

Organic Solvent for Extraction (e.g., Dichloromethane, Ethyl Acetate)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Phenoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted phenol (1.0 eq) in the chosen solvent.

-

Add the base (1.2-2.0 eq) to the solution. The choice of base and its stoichiometry are crucial for efficient deprotonation of the phenol. Stronger bases like NaOH are often used with less acidic phenols, while weaker bases like K₂CO₃ are suitable for more acidic phenols.

-

Stir the mixture at room temperature or with gentle heating to facilitate the formation of the phenoxide salt.

-

Nucleophilic Substitution: Add the substituted benzyl halide (1.0-1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux for a period of 2-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

If a solid precipitate (inorganic salts) is present, remove it by filtration.

-

Transfer the filtrate to a separatory funnel and add deionized water.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude benzyl phenyl ether can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography on silica gel.

The following diagram illustrates the general workflow for the synthesis and purification of substituted benzyl phenyl ethers.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Structural Analysis: The Impact of Substituents

The introduction of substituents onto the benzyl or phenyl rings of the ether scaffold can significantly influence the molecule's conformation and its packing in the crystal lattice. These changes are driven by a combination of steric and electronic effects, which in turn modulate the intermolecular interactions.

Conformational Flexibility

The benzyl phenyl ether framework possesses significant conformational flexibility, primarily around the C(benzyl)-O and O-C(phenyl) bonds. The dihedral angle between the two aromatic rings is a key parameter in describing the overall molecular shape. This angle is influenced by the steric bulk and electronic nature of the substituents. For instance, in benzyl 2-naphthyl ether, the dihedral angle between the phenyl ring and the naphthyl ring system is 48.71 (12)°. [2]

Intermolecular Interactions and Crystal Packing

The packing of substituted benzyl phenyl ethers in the crystal is dictated by a variety of non-covalent interactions, including:

-

π-π Stacking: Face-to-face or offset interactions between the aromatic rings. The presence of electron-withdrawing or electron-donating substituents can modulate the electrostatic potential of the aromatic faces, influencing the strength and geometry of these interactions.

-

C-H···π Interactions: Interactions between a C-H bond and the electron-rich face of an aromatic ring. These are common in the crystal structures of aromatic compounds and play a significant role in their packing. [2]* Hydrogen Bonding: Stronger, more directional interactions that can occur if the substituents are capable of acting as hydrogen bond donors or acceptors (e.g., -OH, -NH₂, -NO₂).

-

Halogen Bonding: Interactions involving halogen atoms as electrophilic species.

For example, in the crystal structure of benzyl 2-naphthyl ether, the molecules are arranged in a herringbone pattern, stabilized by C-H···π interactions. [2]

Comparative Crystallographic Data

The following table presents a hypothetical comparison of key crystallographic parameters for a series of para-substituted benzyl phenyl ethers. This data, while illustrative, highlights the types of variations that can be expected upon substitution.

| Substituent (para-position) | Formula | Crystal System | Space Group | C(benzyl)-O-C(phenyl) Angle (°) | Dihedral Angle (°) | Key Intermolecular Interactions |

| H | C₁₃H₁₂O | Monoclinic | P2₁/c | ~118 | ~60-70 | C-H···π, π-π stacking |

| NO₂ (on benzyl ring) | C₁₃H₁₁NO₃ | Orthorhombic | Pbca | ~117 | ~70-80 | C-H···O, C-H···π, π-π stacking |

| OMe (on phenyl ring) | C₁₄H₁₄O₂ | Monoclinic | P2₁/n | ~119 | ~50-60 | C-H···O, C-H···π |

| Cl (on benzyl ring) | C₁₃H₁₁ClO | Monoclinic | P2₁ | ~118 | ~65-75 | C-H···Cl, C-H···π, π-π stacking |

Note: This table is a representative example. Actual values would need to be obtained from experimental crystallographic data for each specific compound.

Conclusion and Future Directions

The crystal structure of substituted benzyl phenyl ethers is a result of a delicate balance of intramolecular conformational preferences and intermolecular non-covalent interactions. The ability to predict and control the solid-state architecture of these molecules through judicious choice of substituents is a key goal in crystal engineering. This guide has provided a foundational understanding of the synthesis and crystallographic analysis of this important class of compounds.

Future research in this area would benefit greatly from a systematic crystallographic study of a homologous series of substituted benzyl phenyl ethers. Such a study would provide invaluable quantitative data on the influence of various substituents on bond lengths, bond angles, torsion angles, and crystal packing motifs. This would not only enhance our fundamental understanding of structure-property relationships in these systems but also provide a robust dataset for the validation and development of computational models for crystal structure prediction. Such advancements will undoubtedly accelerate the design of new drugs and materials based on the versatile benzyl phenyl ether scaffold.

References

-

Freundlich, J. S., Anderson, J. W., Sarantakis, D., Shieh, H.-M., Yu, M., Valderramos, J.-C., Lucumi, E., Kuo, M., Jacobs, W. R., Jr., Fidock, D. A., Schiehser, G. A., Jacobus, D. P., & Sacchettini, J. C. (2005). Synthesis, biological activity, and X-ray crystal structural analysis of diaryl ether inhibitors of malarial enoyl acyl carrier protein reductase. Part 1: 4'-substituted triclosan derivatives. Bioorganic & Medicinal Chemistry Letters, 15(23), 5247–5252. [Link]

-

Ito, Y., Nishimura, R., & Hisamichi, H. (2019). Crystal structure of benzyl 2-naphthyl ether, a sensitiser for thermal paper. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 3), 324–328. [Link]

Sources

Methodological & Application

Application Note: Benzyl Phenyl Ether (OBn) as a Phenolic Protecting Group

Executive Summary

The protection of phenolic hydroxyl groups is a cornerstone of complex molecule synthesis. Phenols are inherently nucleophilic and susceptible to oxidation, often interfering with alkylations, acylations, or oxidative transformations elsewhere in a molecule. The Benzyl Phenyl Ether (OBn) moiety represents one of the most robust and versatile protection strategies available.

This guide details the installation, stability profile, and orthogonal deprotection of benzyl ethers on phenolic substrates. Unlike aliphatic benzyl ethers, phenolic benzyl ethers possess unique electronic properties that influence their cleavage rates and stability, necessitating specific protocols for high-yield recovery.

Strategic Profile & Stability

The primary utility of the benzyl ether lies in its orthogonality .[1] It is exceptionally stable to basic and nucleophilic conditions, allowing it to survive rigorous synthetic steps (e.g., Grignard additions, hydride reductions, basic hydrolysis) that would cleave esters or silyl ethers.

Stability Matrix

The following table summarizes the compatibility of the Phenol-OBn moiety against common synthetic stressors.

| Condition Type | Specific Reagents | Stability Status |

| Bases | NaOH, KOH, | Stable |

| Nucleophiles | Grignard reagents, Organolithiums, Amines | Stable |

| Reductants | Stable | |

| Oxidants | Generally Stable * | |

| Acids | Dilute HCl, Acetic Acid, pTsOH | Stable |

| Lewis Acids | Unstable (Cleaves) | |

| Hydrogenation | Unstable (Cleaves) |

*Note: While stable to many oxidants, the benzylic position can be oxidized to a benzoate under radical conditions (e.g., RuO4/NaIO4).

Visual Workflow: The Protection-Deprotection Cycle

The following diagram illustrates the standard lifecycle of the benzyl protecting group, highlighting the bifurcation in deprotection strategies based on substrate sensitivity.

Figure 1: Strategic workflow for benzyl ether protection, transformation, and orthogonal deprotection.

Experimental Protocols

Protocol A: Installation via Williamson Ether Synthesis

This is the standard method for protecting phenols. The acidity of phenol (

Reagents:

-

Substrate: Phenolic compound (1.0 equiv)[2]

-

Reagent: Benzyl Bromide (BnBr) (1.2 equiv)

-

Base: Potassium Carbonate (

) (2.0 equiv)[2] -

Catalyst (Optional): Tetrabutylammonium iodide (TBAI) (0.05 equiv) - Accelerates sluggish reactions via in situ Finkelstein.

-

Solvent: DMF (Dimethylformamide) or Acetone.

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen (

). -

Dissolution: Dissolve the phenolic substrate in DMF (0.5 M concentration).

-

Deprotonation: Add solid

in one portion. Stir at Room Temperature (RT) for 15 minutes. The mixture may become a slurry. -

Addition: Add Benzyl Bromide dropwise via syringe.

-

Expert Tip: Benzyl chloride is cheaper but slower; Benzyl bromide is the standard balance of cost/reactivity.

-

-

Reaction: Stir at RT for 2–12 hours. Monitor by TLC (The product will be less polar/higher

than the starting phenol).-

Validation: Disappearance of the broad O-H stretch (

) in IR spectroscopy confirms protection.

-

-

Workup: Dilute with diethyl ether or ethyl acetate. Wash 3x with water (to remove DMF) and 1x with brine.

-

Purification: Dry over

, filter, and concentrate. Purify via silica gel flash chromatography.

Protocol B: Deprotection via Hydrogenolysis (Method A - Standard)